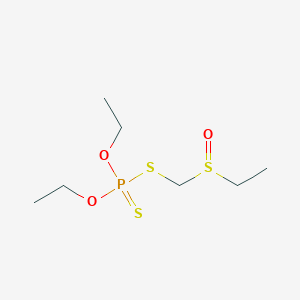
2,3-二甲基对苯二酚
描述
2,3-Dimethylhydroquinone is a derivative of hydroquinone with methyl groups at the 2 and 3 positions. It is a compound of interest due to its electrochemical properties and its potential use in various organic syntheses.
Synthesis Analysis
The electrochemical oxidation of 2,3-dimethylhydroquinone has been explored in the presence of different nucleophiles, leading to the formation of various products. For instance, when reacted with 1,3-dicarbonyl compounds, it generates p-benzoquinone, which is then scavenged by nucleophiles to give related products through electrochemical mechanisms . Additionally, the synthesis of 5,7-dihydroxy-2,3-dimethyl-1,4-naphthoquinone and related compounds has been achieved, providing substrates for studying reactions with nucleophiles .
Molecular Structure Analysis
The crystal structure of 2,3-dimethyl-1,4-benzoquinone, a closely related compound, has been analyzed, providing insights into the bond lengths and overall molecular configuration . Moreover, the crystal structure of 2,5-dihydroxy-3,6-dimethyl-p-benzoquinone has been determined, revealing intermolecular hydrogen bonds that form chains along a specific axis .
Chemical Reactions Analysis
2,3-Dimethylhydroquinone participates in Michael addition reactions with β-diketones to form benzofuran derivatives . The reaction with 2-methyl-1,4-naphthaquinones in basic media leads to the formation of dehydro-dimers, which is analogous to the formation of bibenzyls from nitrotoluenes .
Physical and Chemical Properties Analysis
The electrochemical properties of 2,3-dimethylhydroquinone have been extensively studied. Its oxidation in the presence of nucleophiles has been investigated using cyclic voltammetry and controlled-potential coulometry, revealing its reactivity and the potential for synthesizing novel organic compounds . The crystal structures of related compounds have provided information on the molecular geometry and intermolecular interactions, which are crucial for understanding the physical properties of these quinones .
科学研究应用
电化学氧化和合成
- 已经在各种情境下研究了2,3-二甲基对苯二酚的电化学氧化。例如,在存在1,3-二酮化合物的情况下对其氧化会导致产生5a、9b和8c等产物的电化学合成,提供了一种具有高原子经济性的环境友好方法 (Hosseiny Davarani et al., 2006)。此外,在存在β-二酮的情况下对其氧化有助于通过迈克尔加成反应形成苯并呋喃衍生物 (Makarem et al., 2009)。
苯并噻吩和硫醚衍生物的合成
- 2,3-二甲基对苯二酚的电化学氧化在苯并噻吩衍生物的合成中起到了关键作用,突显了其在迈克尔加成和亚胺缩合反应中的作用 (Davarani et al., 2008)。同样,其电化学氧化已被用于合成硫醚和苯并呋喃衍生物 (Davarani et al., 2008)。
多环苯并呋喃衍生物的开发
- 已经注意到2,3-二甲基对苯二酚在温和条件下在电有机合成中合成新的苯并呋喃的作用,特别是在高产率的新产品开发方面 (Ameri et al., 2015)。
光谱和催化研究
- 对2,3-二甲基对苯二酚的光谱研究揭示了其与锰在各种溶剂中的相互作用,揭示了其在形成稳定配合物和混合价态物种方面的潜力 (Hatzipanayioti et al., 1998)。此外,使用含钒杂多酸将其转化为对苯醌展示了其在生产化学试剂中的应用 (Rodikova et al., 2018)。
苯氧噻吩和二苯氧噻吩衍生物的合成
- 已经采用电化学方法从2,3-二甲基对苯二酚合成苯氧噻吩和二苯氧噻吩衍生物,展示了其在有机合成中的多功能性 (Davarani et al., 2011)。
固态反应性和晶体结构分析
- 对2,3-二甲基对苯二酚的固态反应性和晶体结构的研究为其分子行为和在材料科学中的潜在应用提供了宝贵信息 (Pennington et al., 1986)。
白芷醌衍生物的合成和分析
- 从2,3-二甲基对苯二酚合成白芷醌衍生物的研究,包括通过计算方法对其进行表征和活性分析,突显了其在制药应用中的潜力 (Ulfa et al., 2017)。
安全和危害
未来方向
属性
IUPAC Name |
2,3-dimethylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJGUBZTZWCMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870679 | |
| Record name | 2,3-dimethylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylhydroquinone | |
CAS RN |
608-43-5, 1321-28-4 | |
| Record name | 2,3-Dimethylhydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediol, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylhydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediol, dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-dimethylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylhydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dimethylhydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYLHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0L7HG609J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



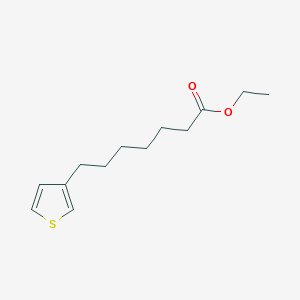
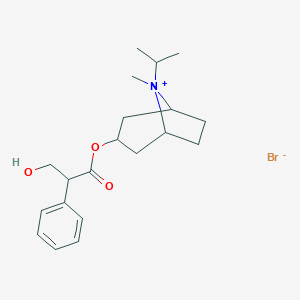
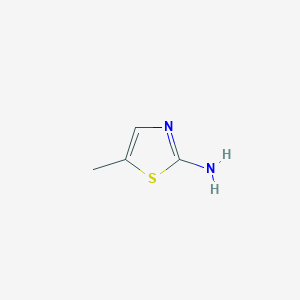
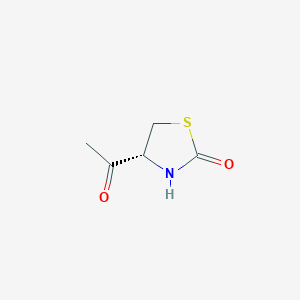
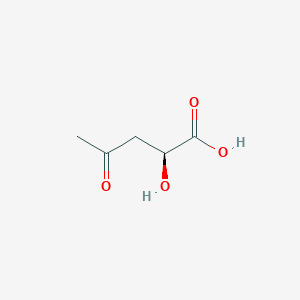
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B129951.png)
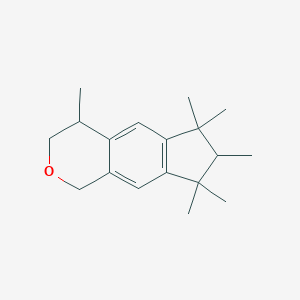
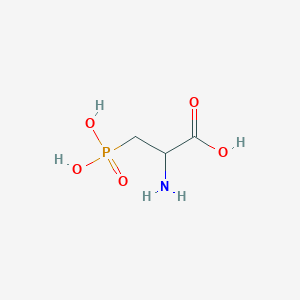
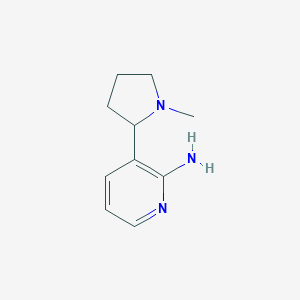
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)
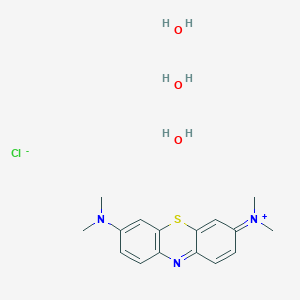
![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-](/img/structure/B129968.png)
![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)
